molecular formula C5H7O2.Rb<br>C5H7O2R B1599175 Rubidium-2,4-pentanedionate CAS No. 66169-93-5

Rubidium-2,4-pentanedionate

Cat. No.: B1599175
CAS No.: 66169-93-5
M. Wt: 184.58 g/mol
InChI Key: HCJJZNKHNDSRAE-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Rubidium-2,4-pentanedionate can be synthesized by reacting rubidium hydroxide with 2,4-pentanedione in an organic solvent. The reaction typically involves the following steps:

  • Dissolution of rubidium hydroxide in an appropriate solvent such as ethanol.
  • Addition of 2,4-pentanedione to the solution.
  • Stirring the mixture at room temperature until the reaction is complete.
  • Evaporation of the solvent to obtain the yellowish powder of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Using industrial-grade rubidium hydroxide and 2,4-pentanedione.
  • Employing large-scale reactors for the reaction.
  • Utilizing advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Rubidium-2,4-pentanedionate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form rubidium carbonate.

    Reduction: It can be reduced to form rubidium metal.

    Substitution: It can undergo substitution reactions with other ligands to form different coordination compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are used.

    Substitution: Ligands such as phosphines or amines can be used under mild conditions.

Major Products Formed

    Oxidation: Rubidium carbonate.

    Reduction: Rubidium metal.

    Substitution: Various rubidium coordination compounds.

Scientific Research Applications

Rubidium-2,4-pentanedionate has a wide range of scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other rubidium compounds and as a catalyst in organic reactions.

    Biology: Studied for its potential role in biological systems, particularly in the replacement of potassium ions.

    Medicine: Investigated for its use in medical imaging and as a contrast agent.

    Industry: Utilized in thin film deposition techniques and as a component in specialty glass.

Mechanism of Action

The mechanism of action of Rubidium-2,4-pentanedionate involves its ability to coordinate with various ligands and form stable complexes. The molecular targets include metal ions and organic molecules, and the pathways involved are primarily coordination chemistry pathways.

Comparison with Similar Compounds

Rubidium-2,4-pentanedionate can be compared with other similar compounds such as:

    Potassium-2,4-pentanedionate: Similar in structure but with potassium instead of rubidium.

    Sodium-2,4-pentanedionate: Similar in structure but with sodium instead of rubidium.

    Cesium-2,4-pentanedionate: Similar in structure but with cesium instead of rubidium.

Uniqueness

This compound is unique due to its specific coordination properties and its ability to form stable complexes with a variety of ligands. This makes it particularly useful in applications where stability and reactivity are crucial.

Properties

IUPAC Name

4-oxopent-2-en-2-olate;rubidium(1+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2.Rb/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJJZNKHNDSRAE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].[Rb+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7O2Rb
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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